molecular formula C15H18N2O2S B14897106 4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide

4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide

Cat. No.: B14897106
M. Wt: 290.4 g/mol
InChI Key: WVQAVIFRTXFOIJ-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide is an organic compound with the molecular formula C15H18N2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(phenylamino)ethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its sulfonamide group and phenylaminoethyl moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-(2-anilinoethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-13-7-9-15(10-8-13)20(18,19)17-12-11-16-14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3

InChI Key

WVQAVIFRTXFOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC=CC=C2

Origin of Product

United States

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